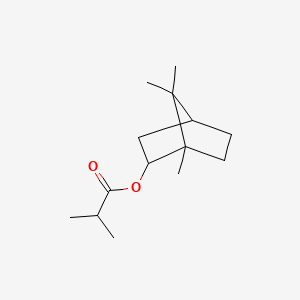
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine is a synthetic organic compound Its structure includes a pyridine ring substituted with chlorine, methyl, and diamine groups, along with a dimethoxypropan-2-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Material: Begin with a pyridine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Add the dimethoxypropan-2-yl group through an alkylation reaction using appropriate alkyl halides.
Amination: Introduce the diamine groups using amination reactions with suitable amine sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine.
科学的研究の応用
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine may have applications in:
Chemistry: As an intermediate in organic synthesis for creating more complex molecules.
Biology: Potential use in biochemical studies or as a ligand in binding assays.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action for 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine: can be compared with other pyridine derivatives with similar substituents.
This compound: can be compared with other diamine compounds with different side chains.
Uniqueness
- The unique combination of substituents in this compound may confer specific chemical reactivity and biological activity not found in other similar compounds.
特性
分子式 |
C11H18ClN3O2 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C11H18ClN3O2/c1-7-4-9(10(13)11(12)14-7)15-8(5-16-2)6-17-3/h4,8H,5-6,13H2,1-3H3,(H,14,15) |
InChIキー |
QCQXOVBDXQPDSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)Cl)N)NC(COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(pyrrolidin-1-yl)butanoicacid](/img/structure/B13889629.png)

![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)



![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)


